1-Benzyl-2,4,5-tribromo-1H-imidazole
CAS No.: 31250-80-3
Cat. No.: VC2427116
Molecular Formula: C10H7Br3N2
Molecular Weight: 394.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31250-80-3 |
|---|---|
| Molecular Formula | C10H7Br3N2 |
| Molecular Weight | 394.89 g/mol |
| IUPAC Name | 1-benzyl-2,4,5-tribromoimidazole |
| Standard InChI | InChI=1S/C10H7Br3N2/c11-8-9(12)15(10(13)14-8)6-7-4-2-1-3-5-7/h1-5H,6H2 |
| Standard InChI Key | DPVXZXBHQWNJDP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br |
Introduction
Chemical Structure and Identification
1-Benzyl-2,4,5-tribromo-1H-imidazole consists of a five-membered imidazole ring with three bromine atoms at positions 2, 4, and 5, and a benzyl group attached to nitrogen at position 1. This structural arrangement results in a compound with unique chemical and physical properties that make it valuable for various applications in organic chemistry and pharmaceutical research.
Basic Identification
The compound is identified by several standard chemical identifiers, which are summarized in Table 1.
Table 1: Chemical Identifiers of 1-Benzyl-2,4,5-tribromo-1H-imidazole
| Parameter | Information |
|---|---|
| IUPAC Name | 1-benzyl-2,4,5-tribromoimidazole |
| CAS Number | 31250-80-3 |
| Molecular Formula | C₁₀H₇Br₃N₂ |
| Molecular Weight | 394.89 g/mol |
| MDL Number | MFCD03411958 |
| InChI | InChI=1S/C10H7Br3N2/c11-8-9(12)15(10(13)14-8)6-7-4-2-1-3-5-7/h1-5H,6H2 |
| InChIKey | DPVXZXBHQWNJDP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br |
The structural features of this compound include an imidazole ring core, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The three bromine atoms attached to the imidazole ring significantly influence its electronic properties and reactivity, while the benzyl group attached to the nitrogen atom contributes to its lipophilicity and solubility characteristics .
Physical Properties
The physical properties of 1-Benzyl-2,4,5-tribromo-1H-imidazole are summarized in Table 2.
Table 2: Physical Properties of 1-Benzyl-2,4,5-tribromo-1H-imidazole
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 60-62°C |
| Boiling Point | Not specified |
| Solubility | Soluble in most organic solvents |
| XLogP3 | 4.7 |
| Complexity | 209 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Heavy Atom Count | 15 |
The compound's melting point range of 60-62°C indicates its solid state at room temperature . The XLogP3 value of 4.7 suggests that the compound is highly lipophilic, which affects its solubility in aqueous and organic media and its potential for membrane permeability . This property is particularly relevant for its applications in pharmaceutical research.
Synthesis Methods
Several synthetic routes have been established for the preparation of 1-Benzyl-2,4,5-tribromo-1H-imidazole. The most common approaches involve the N-benzylation of 2,4,5-tribromoimidazole.
Synthetic Routes
A well-documented synthesis involves the reaction of 2,4,5-tribromoimidazole with benzyl chloride. This reaction typically requires basic conditions to facilitate the nucleophilic substitution reaction at the imidazole nitrogen .
Synthetic Route 1:
-
Starting materials: 2,4,5-Tribromoimidazole and Benzyl chloride
-
Reaction conditions: Sodium carbonate in N,N-dimethylformamide, heating
This synthetic approach was reported by Iddon, Brian; Khan, Nazir; and Lim, Bee Lan in the Journal of the Chemical Society, Perkin Transactions I (1987, pp. 1437-1444) .
Alternative Synthetic Approaches
While the direct N-benzylation of 2,4,5-tribromoimidazole is the most straightforward approach, alternative methods may involve:
-
Bromination of 1-benzylimidazole using bromine in suitable solvents
-
Sequential halogenation of 1-benzylimidazole to introduce bromine atoms at specific positions
-
Protection-deprotection strategies to achieve selective functionalization
These alternative approaches may offer advantages in terms of regioselectivity or yield depending on the specific requirements of the synthesis.
Chemical Reactivity and Properties
The chemical reactivity of 1-Benzyl-2,4,5-tribromo-1H-imidazole is largely determined by the presence of the three bromine substituents and the imidazole ring.
Reactivity Patterns
The presence of three bromine substituents at the 2, 4, and 5 positions of the imidazole ring significantly influences the compound's chemical properties and reactivity . Key reactivity patterns include:
-
Nucleophilic Substitution: The bromine atoms, particularly at the 2-position, can participate in nucleophilic substitution reactions due to their electrophilic nature.
-
Cross-Coupling Reactions: The compound can serve as an electrophilic partner in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira reactions.
-
Electrophilic Aromatic Substitution: The imidazole ring, despite being deactivated by the bromine substituents, can still participate in certain electrophilic aromatic substitution reactions.
-
Coordination Chemistry: The nitrogen atoms in the imidazole ring can act as coordination sites for metals, potentially forming complexes with various metal ions.
Structural Characteristics
The structural features of 1-Benzyl-2,4,5-tribromo-1H-imidazole contribute significantly to its chemical behavior:
-
Imidazole Core: The imidazole ring is aromatic and contains both pyrrole-like and pyridine-like nitrogen atoms, giving it amphoteric properties.
-
Bromine Substituents: The three bromine atoms increase the compound's molecular weight and lipophilicity while also serving as leaving groups in various reactions.
-
Benzyl Group: The benzyl substituent on the nitrogen atom enhances the lipophilicity of the compound and may participate in additional reactions, such as oxidation or reduction of the benzylic position .
These structural characteristics make 1-Benzyl-2,4,5-tribromo-1H-imidazole a valuable building block for the synthesis of more complex molecules and contribute to its potential applications in various fields.
Applications
1-Benzyl-2,4,5-tribromo-1H-imidazole has several potential applications in chemistry, pharmaceutical research, and materials science.
Pharmaceutical Applications
The compound has potential applications in pharmaceutical research:
-
Pharmaceutical Testing Standard: Its well-defined structure and commercially available sources make it suitable for comparison with test samples to ensure their purity and identity.
-
Bioactive Compound Development: Imidazole derivatives in general possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Halogenated imidazoles like 1-Benzyl-2,4,5-tribromo-1H-imidazole have shown potential as inhibitors in various biochemical pathways.
Research Applications
In research settings, the compound finds utility in:
-
Proteomics Research: Studies suggest the use of 1-Benzyl-2,4,5-tribromo-1H-imidazole in proteomics research, particularly for protein identification and characterization. Its affinity for specific amino acid residues allows for the selective enrichment of certain proteins, aiding in their subsequent analysis.
-
Synthetic Intermediate: The compound serves as a valuable precursor in organic synthesis, where the bromine substituents can be selectively replaced with other functional groups.
-
Materials Science: The brominated structure may impart unique electronic properties, making it suitable for specific applications in electronic materials .
| Parameter | Information |
|---|---|
| GHS Pictograms | GHS06 (Skull and crossbones) |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed H311: Toxic in contact with skin H331: Toxic if inhaled |
| UN Number | 2811 |
| Transport Class | 6.1 (Toxic substances) |
| Packing Group | III |
| Supplier | Pack Sizes | Purity | Price Range (as of April 2025) | Delivery Time |
|---|---|---|---|---|
| A2B Chem | 1g, 5g, 25g | Not specified | $63-$532 | In stock |
| LabSolu | 1g, 5g, 25g | Not specified | $707-$2,997 | Not specified |
| CookeChem | 1g, 5g, 25g | 95% | RMB 272-2,454 | In stock |
| Cymit Quimica | 1g, 5g, 25g | 95% | €118-560 | 1-4 weeks |
The compound is typically available in research-grade purity (≥95%) and in various package sizes to accommodate different research needs .
Typical Specifications
Commercial samples of 1-Benzyl-2,4,5-tribromo-1H-imidazole typically conform to the following specifications:
-
Appearance: Solid
-
Purity: ≥95%
-
Identity: Confirmed by spectroscopic methods (NMR, IR, MS)
-
Shelf life: Approximately 3 years (1095 days) when stored properly
The compound is typically characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to confirm its identity and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume